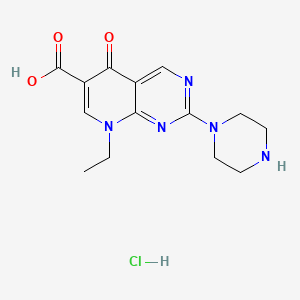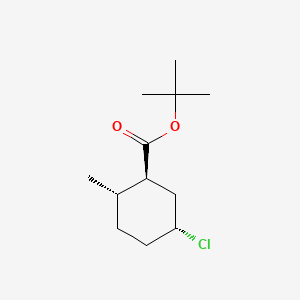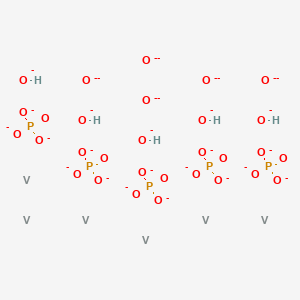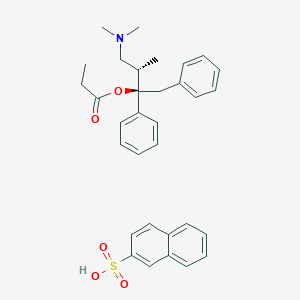
Methyl 2-(aminomethyl)oxazole-4-carboxylate
Descripción general
Descripción
“Methyl 2-(aminomethyl)oxazole-4-carboxylate” is a chemical compound with the molecular formula C6H8N2O3 . It is a derivative of oxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(aminomethyl)oxazole-4-carboxylate” can be represented by the InChI code: 1S/C6H8N2O3.ClH/c1-10-6(9)4-3-11-5(2-7)8-4;/h3H,2,7H2,1H3;1H . This indicates that the compound contains a methyl group (CH3-) attached to an oxazole ring, which also has an aminomethyl group (NH2CH2-) and a carboxylate group (COO-) attached to it .Aplicaciones Científicas De Investigación
Synthesis of Tetrapeptides
“Methyl 2-(aminomethyl)oxazole-4-carboxylate” has been used in the synthesis of tetrapeptides. For example, it was involved in the coupling process with Boc-glycyl-dehydroalanine to afford peptide 3 .
Potential Anti-infective Agent
Oxadiazoles, which share a similar oxazole moiety, have been researched for their anti-infective properties, including anti-bacterial, anti-viral, and anti-leishmanial activities . While this does not directly reference “Methyl 2-(aminomethyl)oxazole-4-carboxylate”, it suggests potential research avenues for compounds with oxazole structures.
Chemical Analysis and Documentation
There is documentation available for “Methyl 2-(aminomethyl)oxazole-4-carboxylate” that includes NMR, HPLC, LC-MS, UPLC & more, which indicates its use in various chemical analysis and research settings .
Direcciones Futuras
Oxazole derivatives, including “Methyl 2-(aminomethyl)oxazole-4-carboxylate”, continue to attract interest in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on exploring new synthesis methods, investigating their mechanisms of action, and developing more biologically active and less toxic derivatives .
Propiedades
IUPAC Name |
methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-10-6(9)4-3-11-5(2-7)8-4/h3H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKWRNINWRUSHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433688 | |
| Record name | 2-Aminomethyloxazole-4-carboxylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(aminomethyl)oxazole-4-carboxylate | |
CAS RN |
612512-13-7 | |
| Record name | 2-Aminomethyloxazole-4-carboxylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














